

An In-depth Technical Guide to 3-Bromo-4,5-dimethoxybenzoic Acid

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Compound of Interest

Compound Name: 3-Bromo-4,5-dimethoxybenzoic acid

Cat. No.: B1273865

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **3-Bromo-4,5-dimethoxybenzoic acid**. The information is intended for researchers, scientists, and professionals in the fields of drug development, medicinal chemistry, and organic synthesis.

Chemical and Physical Properties

3-Bromo-4,5-dimethoxybenzoic acid is a halogenated and methoxylated derivative of benzoic acid. Its chemical structure and the presence of bromine and methoxy functional groups make it a valuable intermediate in organic synthesis and a candidate for biological evaluation.

Table 1: Physicochemical Properties of **3-Bromo-4,5-dimethoxybenzoic acid**

Property	Value	Source/Method
Molecular Formula	C ₉ H ₉ BrO ₄	[1]
Molecular Weight	261.07 g/mol	[1]
CAS Number	20731-48-0	[1]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	193.0 - 197.0 °C	[2]
Boiling Point	368.2 °C (Predicted)	Prediction
pKa	3.85 (Predicted)	Prediction
Solubility	Soluble in methanol, ethanol, and DMSO. Limited solubility in water.	

Spectroscopic Data (Predicted)

While experimental spectra for **3-Bromo-4,5-dimethoxybenzoic acid** are not readily available in the public domain, the following tables provide predicted spectroscopic characteristics based on data from structurally similar compounds.

Table 2: Predicted ¹H NMR Spectral Data for **3-Bromo-4,5-dimethoxybenzoic acid** in CDCl₃

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11-12	Singlet (broad)	1H	-COOH
~7.4	Singlet	1H	Ar-H
~7.2	Singlet	1H	Ar-H
3.92	Singlet	3H	-OCH ₃
3.88	Singlet	3H	-OCH ₃

Table 3: Predicted ^{13}C NMR Spectral Data for **3-Bromo-4,5-dimethoxybenzoic acid** in CDCl_3

Chemical Shift (δ) ppm	Assignment
~170	-COOH
~152	Ar-C-O
~148	Ar-C-O
~125	Ar-C
~118	Ar-C-Br
~115	Ar-C
~112	Ar-C
61.0	-OCH ₃
56.5	-OCH ₃

Table 4: Predicted Key IR Absorption Bands for **3-Bromo-4,5-dimethoxybenzoic acid**

Wavenumber (cm^{-1})	Vibration
2500-3300 (broad)	O-H stretch (Carboxylic acid)
~1700	C=O stretch (Carboxylic acid)
~1600, ~1450	C=C stretch (Aromatic ring)
~1250	C-O stretch
~600-700	C-Br stretch

Table 5: Predicted Mass Spectrometry Fragmentation for **3-Bromo-4,5-dimethoxybenzoic acid**

m/z	Assignment
260/262	$[M]^+$ (Molecular ion peak with bromine isotopes)
245/247	$[M - \text{CH}_3]^+$
217/219	$[M - \text{COOH}]^+$
188	$[M - \text{Br}]^+$

Experimental Protocols

Synthesis of 3-Bromo-4,5-dimethoxybenzoic acid

A common method for the synthesis of **3-Bromo-4,5-dimethoxybenzoic acid** involves the electrophilic bromination of 4,5-dimethoxybenzoic acid. The following is a representative protocol adapted from procedures for similar compounds.

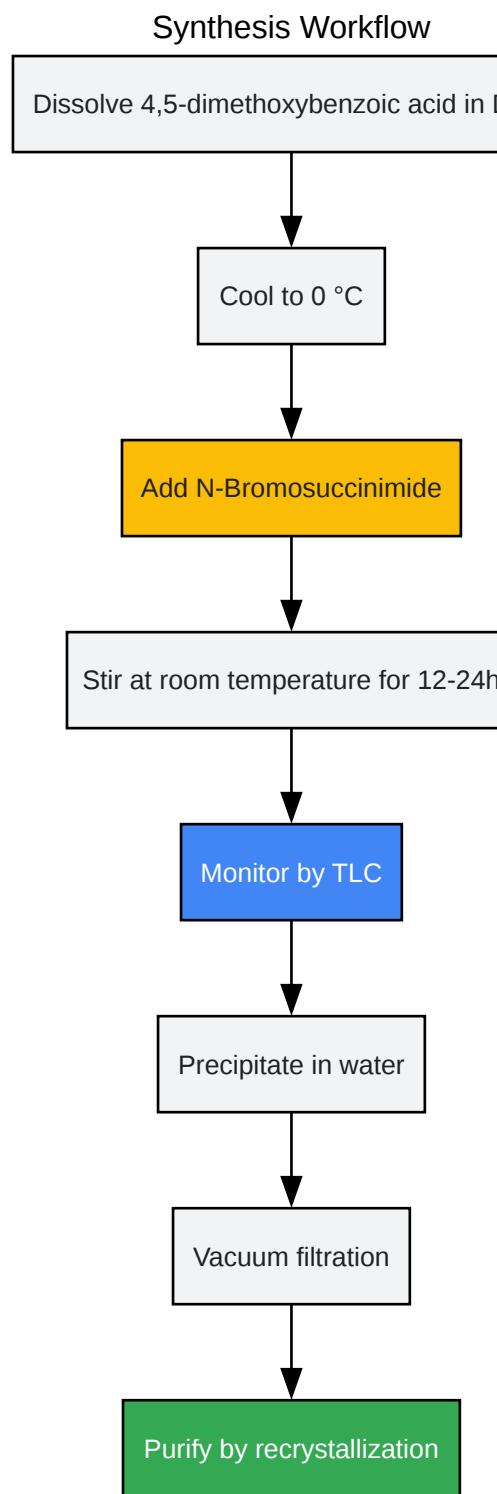
Materials:

- 4,5-dimethoxybenzoic acid
- N-Bromosuccinimide (NBS)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ice bath
- Stir plate and stir bar
- Round-bottom flask
- Standard workup and purification equipment

Procedure:

- Dissolve 4,5-dimethoxybenzoic acid in anhydrous DMF in a round-bottom flask.
- Cool the solution to 0 °C using an ice bath.

- Slowly add N-Bromosuccinimide (1.1 equivalents) to the stirred solution.
- Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into water to precipitate the crude product.
- Collect the precipitate by vacuum filtration and wash with cold water.
- The crude product can be purified by recrystallization.



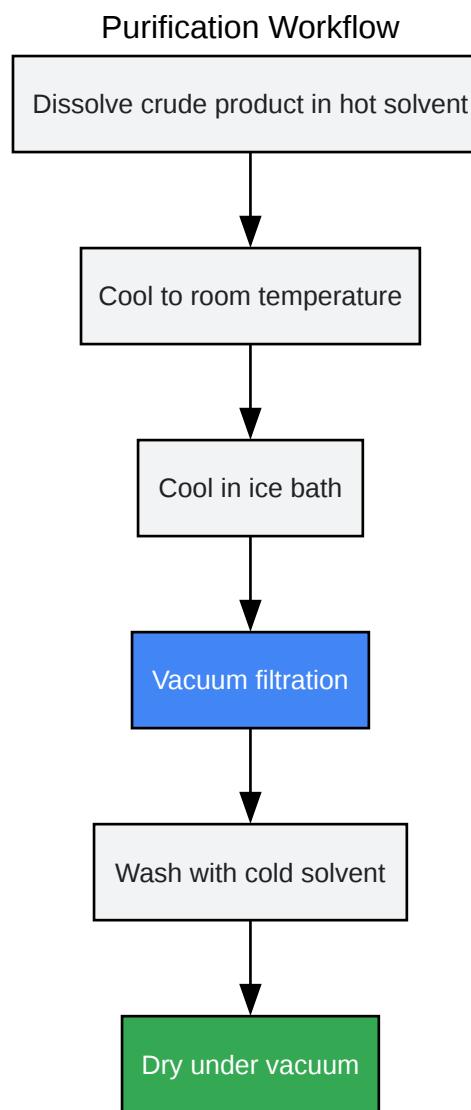
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A generalized workflow for the synthesis of **3-Bromo-4,5-dimethoxybenzoic acid**.

Purification by Recrystallization

Procedure:

- Dissolve the crude **3-Bromo-4,5-dimethoxybenzoic acid** in a minimal amount of a hot solvent mixture (e.g., ethanol/water).
- Allow the solution to cool slowly to room temperature to induce crystallization.
- Further cool the mixture in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum.



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A typical recrystallization workflow for purification.

Spectroscopic Analysis

Procedure for NMR, IR, and Mass Spectrometry:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Acquire ^1H and ^{13}C NMR spectra using a standard NMR spectrometer.
- Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

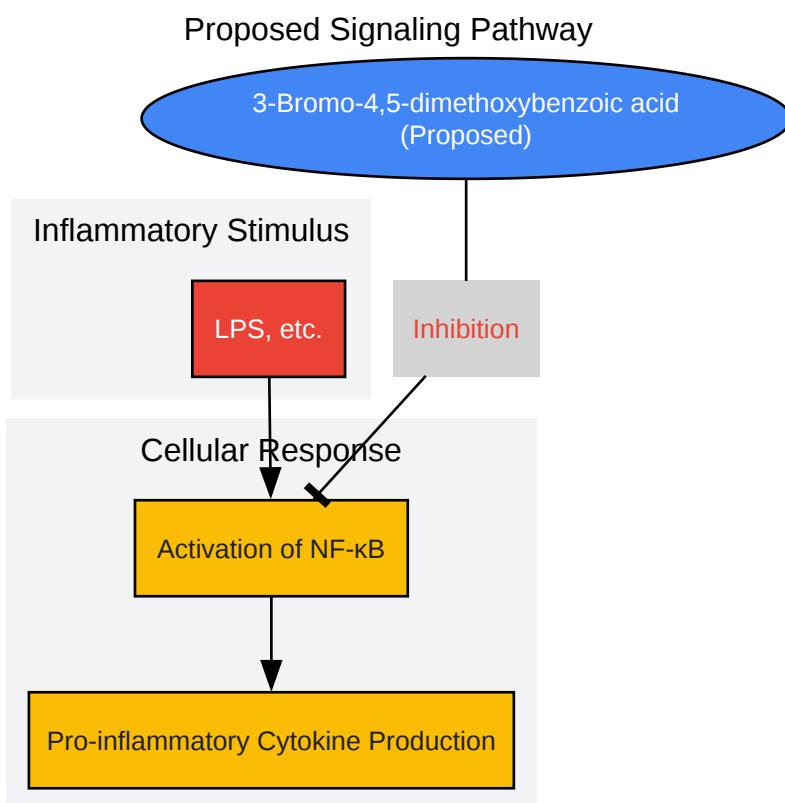
- Mass Spectrometry (MS): Analyze a dilute solution of the compound using a mass spectrometer, typically with Electrospray Ionization (ESI) or another suitable ionization technique.

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of **3-Bromo-4,5-dimethoxybenzoic acid** is limited in publicly available literature. However, the bioactivity of structurally related compounds provides a strong basis for predicting its potential therapeutic applications.

Potential as an Anti-inflammatory and Antioxidant Agent

The structurally similar compound, 3-bromo-4,5-dihydroxybenzaldehyde, has been shown to possess significant anti-inflammatory and antioxidant properties. Studies have indicated that this related aldehyde can suppress the production of pro-inflammatory cytokines and reduce oxidative stress. The proposed mechanism of action involves the modulation of key signaling pathways such as the NF- κ B and Nrf2 pathways. Given the structural similarity, it is plausible that **3-Bromo-4,5-dimethoxybenzoic acid** could exhibit similar biological effects.



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Proposed anti-inflammatory mechanism via NF-κB inhibition.

Potential as an Anticancer Agent

The presence of bromine and methoxy groups on an aromatic scaffold is a feature found in various compounds investigated for anticancer activity. These functional groups can influence the molecule's lipophilicity, metabolic stability, and ability to interact with biological targets. Derivatives of similar benzoic acids have been explored as inhibitors of protein kinases, which are critical regulators of cell proliferation and survival. Therefore, **3-Bromo-4,5-dimethoxybenzoic acid** and its derivatives represent a promising area for cancer research.[3]

Safety and Handling

3-Bromo-4,5-dimethoxybenzoic acid should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a summary of the available information on **3-Bromo-4,5-dimethoxybenzoic acid**. Further experimental investigation is required to fully elucidate its chemical and biological properties.

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